molecular formula C31H63NO4 B12547875 N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide CAS No. 143378-76-1

N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide

Cat. No.: B12547875
CAS No.: 143378-76-1
M. Wt: 513.8 g/mol
InChI Key: VLFFJRWJENWEBR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide involves the reaction of methyl palmitate with 2-propanol and monoethanolamine . The reaction conditions typically include:

    Reactants: Methyl palmitate, 2-propanol, monoethanolamine, and 1-hexadecanol.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.

    Industrial Production: Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and purity.

Chemical Reactions Analysis

N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The hydroxyl groups in the compound can undergo substitution reactions with halides or other nucleophiles.

    Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide has a wide range of scientific research applications :

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in biological studies to investigate cell membrane interactions and protein solubilization.

    Medicine: Utilized in pharmaceutical formulations as an emulsifying agent to improve drug delivery and stability.

    Industry: Applied in industrial processes as a lubricant, corrosion inhibitor, and dispersing agent.

Mechanism of Action

The mechanism of action of N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide involves its ability to reduce surface tension and form micelles . This property allows it to solubilize hydrophobic compounds and enhance their dispersion in aqueous solutions. The molecular targets and pathways involved include interactions with cell membranes and proteins, leading to improved solubility and bioavailability of active ingredients.

Comparison with Similar Compounds

N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide can be compared with other similar compounds such as :

    Hexadecanamide, N-3-(hexadecyloxy)-2-hydroxypropyl-N-(2-hydroxyethyl): Similar in structure but may have different physical properties and applications.

    Cetyl-PG hydroxyethyl decanamide: Another nonionic surfactant with comparable emulsifying and dispersing properties.

    Sphingolipid E: A related compound with similar surfactant properties but different molecular targets and applications.

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various scientific and industrial fields.

Properties

CAS No.

143378-76-1

Molecular Formula

C31H63NO4

Molecular Weight

513.8 g/mol

IUPAC Name

N-(3-hexadecoxy-2-hydroxypropyl)-N-(2-hydroxyethyl)decanamide

InChI

InChI=1S/C31H63NO4/c1-3-5-7-9-11-12-13-14-15-16-17-19-21-23-27-36-29-30(34)28-32(25-26-33)31(35)24-22-20-18-10-8-6-4-2/h30,33-34H,3-29H2,1-2H3

InChI Key

VLFFJRWJENWEBR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(CN(CCO)C(=O)CCCCCCCCC)O

Origin of Product

United States

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